While the provided papers don't explicitly detail the synthesis of 3-Hydroxyphenylurea itself, they frequently utilize it as a starting material for synthesizing Schiff base ligands. A common synthetic route involves reacting 3-Hydroxyphenylurea with aldehydes, often employing mild reaction conditions like refluxing in methanol. []
Molecular Structure Analysis
The primary chemical reactions involving 3-Hydroxyphenylurea, as described in the provided papers, involve its condensation with aldehydes to form Schiff base ligands. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen of the urea group acts as the nucleophile attacking the electrophilic carbonyl carbon of the aldehyde. []
This reaction often utilizes mild conditions like refluxing in methanol. The resulting Schiff base ligands can further react with various metal ions (Cu(II), Cd(II), Mn(II), Fe(III), MoO2 (VI), Zr(IV) etc.), forming coordination compounds. [, ]
Physical and Chemical Properties Analysis
Elemental analysis: Determining the elemental composition of the compound. [, ]
Molecular weight determination: Providing information about the compound's size. [, ]
Molar conductance measurements: Giving insights into the compound's electrolytic behavior. [, ]
Spectral studies:
IR spectroscopy: Identifying functional groups and their bonding modes. [, ]
Reflectance spectroscopy: Studying the electronic transitions and coordination geometry of metal complexes. [, ]
NMR spectroscopy: Providing structural information, especially for organic ligands. []
Applications
Developing coordination compounds: The Schiff base ligands derived from 3-Hydroxyphenylurea can coordinate with a wide range of metal ions, forming complexes with varying geometries and properties. [, ] These complexes have potential applications in areas like:
Catalysis: Metal complexes often exhibit catalytic activity, potentially acting as catalysts in various chemical reactions. [, ]
Material science: Metal-organic frameworks (MOFs), constructed using metal ions and organic ligands, are a class of porous materials with applications in gas storage, separation, and catalysis. [, ]
Related Compounds
Salicylaldehyde
Relevance: Salicylaldehyde is a crucial precursor in synthesizing various heterocyclic compounds alongside 3-Hydroxyphenylurea [, , ]. The reaction commonly involves a condensation reaction between salicylaldehyde and 3-Hydroxyphenylurea to form a Schiff base intermediate. This Schiff base then undergoes further cycloaddition reactions with appropriate reagents, yielding different heterocyclic derivatives. The shared presence of salicylaldehyde as a building block establishes a structural relationship between these compounds.
o-Hydroxyphenylurea
Relevance: o-Hydroxyphenylurea serves as a direct precursor to 3-Hydroxyphenylurea in various synthetic pathways [, , ]. Its reaction with salicylaldehyde produces a Schiff base, which is a common intermediate in forming heterocyclic compounds. This shared synthetic route and structural similarity arising from the phenylurea moiety highlight the close relationship between o-Hydroxyphenylurea and 3-Hydroxyphenylurea.
Thiazolidin-4-one Derivative of Salicylaldehyde-o-Hydroxyphenylurea
Compound Description: This compound is a thiazolidin-4-one derivative synthesized from the reaction of a Schiff base, derived from salicylaldehyde and o-hydroxyphenylurea, with mercaptoacetic acid (HSCH2COOH) []. It acts as a tridentate ONO donor ligand in coordination compounds with various metal ions, including Cu(II), Co(II), Ni(II), MoO2(VI), and Zr(OH)2(IV) [].
Relevance: The synthesis of this thiazolidin-4-one derivative directly involves 3-Hydroxyphenylurea as a starting material []. The reaction pathway involves the formation of a Schiff base from salicylaldehyde and 3-Hydroxyphenylurea, followed by cycloaddition with mercaptoacetic acid, yielding the final thiazolidin-4-one structure. This shared synthetic origin and the presence of the o-hydroxyphenylurea moiety in the final compound emphasize its structural relation to 3-Hydroxyphenylurea.
Azetidin-2-one Derivative of Salicylaldehyde and o-Hydroxyphenylurea
Compound Description: This compound is an azetidin-2-one derivative synthesized through a cyclo-addition reaction of the Schiff base, derived from salicylaldehyde and o-hydroxyphenylurea, with chloroacetyl chloride []. Similar to the thiazolidin-4-one derivative, this compound also acts as a monobasic tridentate ONO donor ligand, forming coordination compounds with Cu(II), Cd(II), Mn(II), Fe(III), and MoO2(VI) ions [].
Relevance: The synthesis of this azetidin-2-one derivative starts with the reaction of salicylaldehyde and 3-Hydroxyphenylurea to form a Schiff base, which then undergoes cycloaddition with chloroacetyl chloride to yield the final compound []. The common starting materials and the structural similarity, particularly the presence of the o-hydroxyphenylurea moiety within the azetidin-2-one structure, underline its close relationship to 3-Hydroxyphenylurea.
p-Ethoxyphenylurea
Compound Description: p-Ethoxyphenylurea is an organic compound with the formula C9H12N2O2. Its structure features a phenyl ring substituted with an ethoxy group (-OCH2CH3) at the para position and a urea moiety (-NHCONH2) []. Research on p-ethoxyphenylurea has explored its metabolic fate in rabbits, revealing its conversion to p-hydroxyphenylurea and excretion as various conjugated forms [].
Relevance: Although not directly involved in the synthesis of heterocyclic compounds mentioned in the provided papers, p-ethoxyphenylurea shares a significant structural resemblance to 3-Hydroxyphenylurea []. Both compounds possess a phenylurea core, differing only in the substituent on the phenyl ring. This structural similarity suggests potential for analogous reactivity and warrants further investigation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK181 is an AKR1B10 inhibitor. MK181 can bind into the external loop A subpocket. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
MK-1903 is an agonist of hydroxycarboxylic acid receptor 2 (HCA2), known previously as G protein-coupled receptor 109A (GPR109A). It reduces forskolin-induced cAMP production in a homogenous time-resolved fluorescence (HTRF) assay using CHO cells expressing the human receptor (EC50 = 12.9 nM). MK-1903 is selective for HCA2 over a panel of G protein-coupled receptors (GPCRs) and ion channels (IC50s = >10 µM for all). It reduces plasma free fatty acid levels in fasted rats when administered at doses ranging from 0.001 to 100 mg/kg. MK 1903 is a potent GPR109A agonist that lowers free fatty acids in humans and may be used in the treatment of obesity and related weight disorders. MK 1903 is a potent and selective hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) full agonist. MK 1903 exhibits greater potency than niacin in a whole cell HTRF-cAMP assay (EC50 values are 12.9 and 51 nM respectively).
MK204 is an AKR1B10 inhibitor. MK204 can make a strong halogen bond with the protein. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
MK1496 is a n orally bioavailable Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor MK1496 selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
MK-2048 is a a second-generation HIV-1 integrase inhibitor. MK-2048 represents a prototype second-generation integrase strand transfer inhibitor (INSTI) developed with the goal of retaining activity against viruses containing mutations associated with resistance to first-generation INSTIs, raltegravir (RAL) and elvitegravir (EVG).